molecular formula C8H5F3O3 B12395125 4-Trifluoromethoxybenzoic Acid-D4

4-Trifluoromethoxybenzoic Acid-D4

Katalognummer: B12395125
Molekulargewicht: 210.14 g/mol
InChI-Schlüssel: RATSANVPHHXDCT-RHQRLBAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Trifluoromethoxybenzoic Acid-D4 is a deuterium-labeled version of 4-Trifluoromethoxybenzoic Acid. This compound is often used in scientific research due to its unique properties, which include the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are primarily used as tracers for quantitation during the drug development process .

Vorbereitungsmethoden

The synthesis of 4-Trifluoromethoxybenzoic Acid-D4 involves the deuteration of 4-Trifluoromethoxybenzoic Acid. The process typically includes the following steps:

Analyse Chemischer Reaktionen

4-Trifluoromethoxybenzoic Acid-D4 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Trifluoromethoxybenzoic Acid-D4 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolic pathways of potential drug candidates.

    Industry: Applied in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 4-Trifluoromethoxybenzoic Acid-D4 involves its role as a tracer in scientific studies. The deuterium atoms in the compound allow researchers to track its movement and transformation in various systems. This helps in understanding the molecular targets and pathways involved in the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

4-Trifluoromethoxybenzoic Acid-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and isotopic labeling, which can lead to different chemical and physical properties.

Eigenschaften

Molekularformel

C8H5F3O3

Molekulargewicht

210.14 g/mol

IUPAC-Name

2,3,5,6-tetradeuterio-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i1D,2D,3D,4D

InChI-Schlüssel

RATSANVPHHXDCT-RHQRLBAQSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC(F)(F)F)[2H]

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.